molecular formula C31H41N5O12 B12322758 Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC

Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC

Cat. No.: B12322758
M. Wt: 675.7 g/mol
InChI Key: ZYTCBVQZQSFKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC is a synthetic peptide compound. It is composed of a sequence of amino acids, including isoleucine, glutamic acid, threonine, and aspartic acid, with an AMC (7-amino-4-methylcoumarin) group attached. This compound is often used in biochemical research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection Steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.

    Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.

    Substitution: The AMC group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Substitution: Nucleophilic reagents for substitution reactions.

Major Products Formed

    Hydrolysis: Free amino acids and AMC.

    Oxidation: Oxidized amino acids and AMC.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study protease activity.

    Molecular Biology: Employed in the study of protein-protein interactions and peptide binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC involves its interaction with specific enzymes or proteins. The AMC group acts as a fluorescent reporter, allowing researchers to monitor the activity of enzymes that cleave the peptide bond. This cleavage releases the AMC group, which fluoresces under UV light, providing a measurable signal.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-xiThr-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Val: Another synthetic peptide with a different sequence of amino acids.

    Ac-DL-Phe-Gly-DL-xiThr-DL-xiThr(1)-DL-Leu-DL-Lys(2)-DL-Tyr-DL-Pro-DL-Ser-DL-Asp(1)-DL-Ala(indol-2-yl)-DL-Glu(OMe)-DL-Glu(2)-DL-Tyr-OH: A peptide with a more complex structure and different functional groups.

Uniqueness

Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC is unique due to its specific amino acid sequence and the presence of the AMC group. This combination allows it to be used as a versatile tool in various biochemical and molecular biology applications.

Properties

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCBVQZQSFKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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